molecular formula C12H18N2O4S B4566604 N-ethyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide

N-ethyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide

Cat. No.: B4566604
M. Wt: 286.35 g/mol
InChI Key: ISLPNRNRXLQVTP-UHFFFAOYSA-N
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Description

N-ethyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide is a useful research compound. Its molecular formula is C12H18N2O4S and its molecular weight is 286.35 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 286.09872823 g/mol and the complexity rating of the compound is 391. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Transformation and Excretion in Biological Systems

Research on metoclopramide, a compound structurally related to N-ethyl-5-[(ethylamino)sulfonyl]-2-methoxybenzamide, explored its transformation in the body, revealing several transformation products in rabbit urine. This study highlights the compound's metabolism and potential applications in understanding drug transformation and excretion mechanisms (Arita, Hori, Ito, Ichikawa, & Uesugi, 1970).

Structural Analysis of Related Compounds

The structure of glibenclamide, a compound with a similar benzamide structure, was analyzed in both solution and solid states. This research provides insights into the structural stability and tautomerization of such compounds, which could be relevant for the study of this compound (Sanz, Claramunt, Alkorta, Sánchez‐Sanz, & Elguero, 2012).

Diagnostic Imaging Applications

Investigations into sigma receptor scintigraphy using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide for visualizing primary breast tumors in vivo suggest potential diagnostic applications. The preferential binding of benzamides to sigma receptors, overexpressed in breast cancer cells, indicates the possibility of using related compounds, like this compound, in cancer diagnostics (Caveliers, Everaert, John, Lahoutte, & Bossuyt, 2002).

Chemical Synthesis and Reactions

Research on Rh(iii)-catalyzed chemodivergent annulations between N-methoxybenzamides and sulfoxonium ylides via C-H activation demonstrated the potential of N-methoxybenzamides in chemical synthesis. This work could inform the synthesis and applications of this compound in developing new chemical reactions (Xu, Zheng, Yang, & Li, 2018).

Properties

IUPAC Name

N-ethyl-5-(ethylsulfamoyl)-2-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O4S/c1-4-13-12(15)10-8-9(6-7-11(10)18-3)19(16,17)14-5-2/h6-8,14H,4-5H2,1-3H3,(H,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISLPNRNRXLQVTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)NCC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.